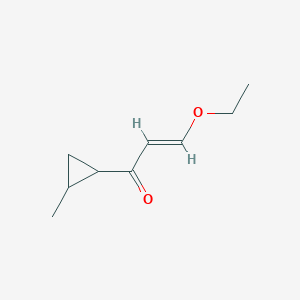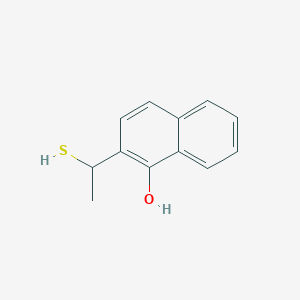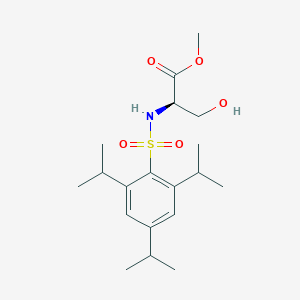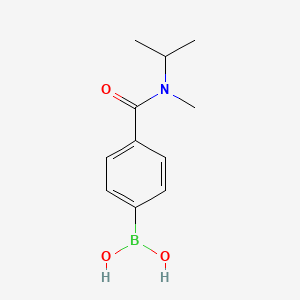![molecular formula C9H9NO B13061014 2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
2-[(1R)-1-Hydroxyethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)benzonitrile typically involves the reduction of the corresponding ketone, 2-acetylbenzonitrile, using chiral catalysts to ensure the production of the desired enantiomer. One common method involves the use of a chiral borane reagent in the presence of a base, such as sodium borohydride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of ®-2-(1-Hydroxyethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 2-Acetylbenzonitrile
Reduction: 2-(1-Aminoethyl)benzonitrile
Substitution: 2-(1-Haloethyl)benzonitrile
Scientific Research Applications
®-2-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Hydroxyethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Hydroxyethyl)benzonitrile
- 2-(1-Hydroxyethyl)benzonitrile (racemic mixture)
- 2-(1-Hydroxyethyl)benzamide
Uniqueness
®-2-(1-Hydroxyethyl)benzonitrile is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or racemic mixture. Its specific configuration allows for selective interactions with chiral environments in biological systems, making it valuable in asymmetric synthesis and drug development .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3/t7-/m1/s1 |
InChI Key |
QUUYOBOUUVMQCH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C#N)O |
Canonical SMILES |
CC(C1=CC=CC=C1C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)


![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)


![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)


![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
